1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound with the molecular formula C11H16F3IN2O This compound is characterized by the presence of a pyrazole ring substituted with butyl, iodo, and trifluoropropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy group can be attached through nucleophilic substitution reactions involving trifluoropropyl halides and an appropriate nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-butyl-4-azido-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole.
Scientific Research Applications
1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoropropoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The iodine atom can participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 1-butyl-4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
- 1-butyl-4-fluoro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
Uniqueness
1-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
1-butyl-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3IN2O/c1-2-3-5-17-7-9(15)10(16-17)8-18-6-4-11(12,13)14/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUBQHZXFSGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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